S-(3-Ethoxy-3-oxopropyl)-L-cysteine
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Overview
Description
It has a molecular formula of C8H15NO4S and a molecular weight of 221.274 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, S-(3-ethoxy-3-oxopropyl)- typically involves the reaction of L-cysteine with ethyl acrylate under controlled conditions. The reaction proceeds through a Michael addition mechanism, where the thiol group of L-cysteine attacks the double bond of ethyl acrylate, forming the desired product .
Industrial Production Methods
Industrial production of L-Cysteine, S-(3-ethoxy-3-oxopropyl)- often employs biotechnological approaches to avoid the environmental hazards associated with traditional chemical synthesis. These methods include enzymatic biotransformation and fermentation processes, which are more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, S-(3-ethoxy-3-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides or sulfonic acids, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
L-Cysteine, S-(3-ethoxy-3-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It plays a role in protein folding and cellular metabolism due to its sulfur-containing thiol group.
Medicine: It is investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: It is used in the production of food additives, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Cysteine, S-(3-ethoxy-3-oxopropyl)- involves its thiol group, which can participate in redox reactions and form disulfide bonds. These properties make it essential for protein folding and cellular metabolism. The compound can also act as a sulfur donor in various biochemical pathways, contributing to the synthesis of important biomolecules like coenzyme A and biotin .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent compound, which lacks the ethoxy-oxopropyl group.
N-Acetyl-L-Cysteine: A derivative with an acetyl group attached to the amino group.
S-3-Carboxypropyl-L-Cysteine: A similar compound with a carboxypropyl group instead of an ethoxy-oxopropyl group.
Uniqueness
L-Cysteine, S-(3-ethoxy-3-oxopropyl)- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
3958-14-3 |
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Molecular Formula |
C8H15NO4S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-ethoxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H15NO4S/c1-2-13-7(10)3-4-14-5-6(9)8(11)12/h6H,2-5,9H2,1H3,(H,11,12)/t6-/m0/s1 |
InChI Key |
MXBKYMNHGCWNSI-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)CCSC[C@@H](C(=O)O)N |
Canonical SMILES |
CCOC(=O)CCSCC(C(=O)O)N |
Origin of Product |
United States |
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